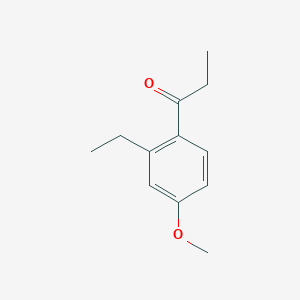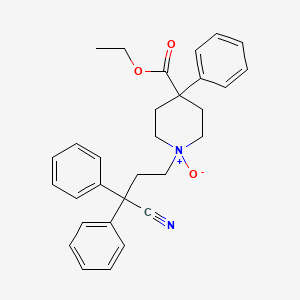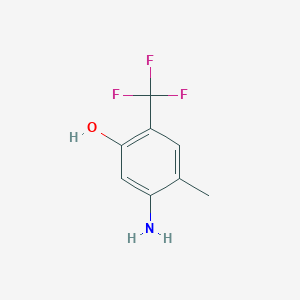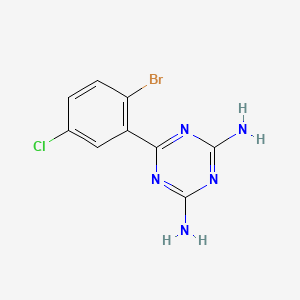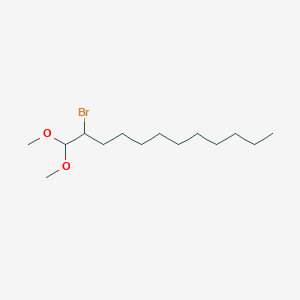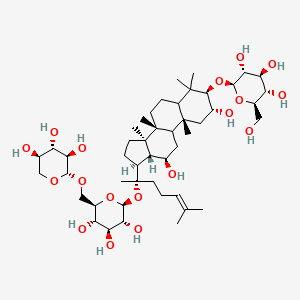
Gypenoside LVII
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gypenoside LVII is a saponin compound derived from the plant Gynostemma pentaphyllum, commonly known as “Jiaogulan” or “Southern Ginseng.” Saponins are a class of naturally occurring glycosides with diverse biological activities. This compound has garnered attention for its potential therapeutic properties, particularly in the fields of oncology and neuroprotection .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Gypenoside LVII typically involves the extraction and purification from Gynostemma pentaphyllum. The process begins with the extraction of the plant material using solvents such as ethanol or methanol. The crude extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate this compound.
Industrial Production Methods
Industrial production of this compound can be achieved through biotransformation processes. Enzymatic biotransformation is a common method, where specific enzymes are used to convert precursor compounds into this compound. For example, glycoside hydrolases can be employed to selectively hydrolyze glycosidic bonds, resulting in the formation of this compound .
化学反応の分析
Types of Reactions
Gypenoside LVII undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the glycosidic moieties of this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities .
科学的研究の応用
Chemistry: Gypenoside LVII is used as a model compound for studying saponin chemistry and developing new synthetic methodologies.
Biology: It has been shown to exhibit neuroprotective effects, making it a candidate for research in neurodegenerative diseases.
Medicine: this compound has demonstrated anticancer properties, particularly in inhibiting the proliferation of cancer cells and inducing apoptosis.
作用機序
Gypenoside LVII exerts its effects through various molecular targets and pathways:
Anticancer Activity: It inhibits cancer cell proliferation by suppressing glycolysis via the Hippo pathway.
Neuroprotection: This compound has been shown to protect neurons by modulating signaling pathways such as PI3K/AKT and MAPK.
類似化合物との比較
Similar Compounds
Gypenoside XVII: Another saponin from Gynostemma pentaphyllum with anti-inflammatory and antidepressant-like effects.
Gypenoside XLIX: Known for its antiviral properties against Enterovirus 71.
Gypenoside J1, J2, J3: These compounds also exhibit neuroprotective effects.
Uniqueness
Gypenoside LVII stands out due to its potent anticancer and neuroprotective properties, making it a unique candidate for therapeutic applications. Its ability to modulate multiple signaling pathways further enhances its potential as a multifunctional bioactive compound .
特性
分子式 |
C47H80O18 |
|---|---|
分子量 |
933.1 g/mol |
IUPAC名 |
(2R,3R,4S,5S,6R)-2-[[(2R,3R,8R,10R,12R,13R,14R,17S)-2,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C47H80O18/c1-21(2)10-9-13-47(8,65-42-38(59)35(56)33(54)27(63-42)20-61-40-36(57)31(52)25(51)19-60-40)22-11-14-46(7)30(22)23(49)16-29-44(5)17-24(50)39(43(3,4)28(44)12-15-45(29,46)6)64-41-37(58)34(55)32(53)26(18-48)62-41/h10,22-42,48-59H,9,11-20H2,1-8H3/t22-,23+,24+,25+,26+,27+,28?,29?,30-,31-,32+,33+,34-,35-,36+,37+,38+,39-,40-,41-,42-,44-,45+,46+,47-/m0/s1 |
InChIキー |
GELOPBLVWSJPGZ-CHNMBZPZSA-N |
異性体SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](CC3[C@]2(CCC4[C@@]3(C[C@H]([C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C)C)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O)O)O)C |
正規SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CC(C(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)O)C)C)O)C)OC6C(C(C(C(O6)COC7C(C(C(CO7)O)O)O)O)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenamine, N-[[4-(2-phenylethenyl)phenyl]methylene]-](/img/structure/B14076372.png)
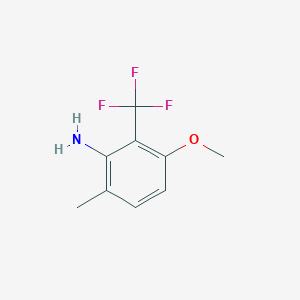
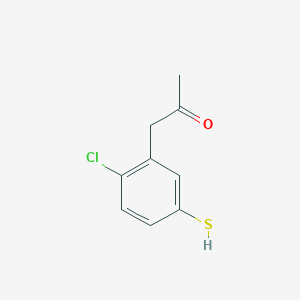
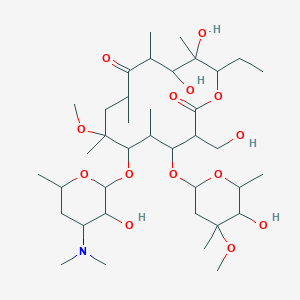
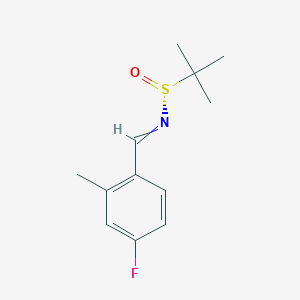
![spiro[cyclopenta-1,3-diene-5,13'-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]](/img/structure/B14076409.png)
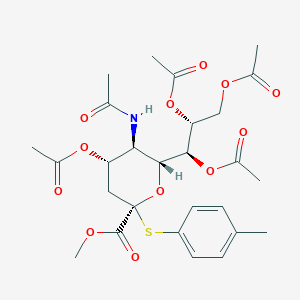
![3'-(N-(3-((2-Aminoethyl)amino)phenyl)sulfamoyl)-4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B14076429.png)
